molecular formula C24H19ClN2O3 B10972722 2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10972722
M. Wt: 418.9 g/mol
InChI Key: LEGUQLKUHSTPJY-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Substitution Reactions: Introduction of the 3-chlorophenyl and 3,4-dimethoxyphenyl groups can be achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible applications in material science or as intermediates in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might inhibit enzyme activity, block receptor binding, or intercalate into DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with similar structural features.

    Camptothecin: A quinoline alkaloid with anticancer properties.

Uniqueness

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19ClN2O3/c1-29-22-11-10-17(13-23(22)30-2)26-24(28)19-14-21(15-6-5-7-16(25)12-15)27-20-9-4-3-8-18(19)20/h3-14H,1-2H3,(H,26,28)

InChI Key

LEGUQLKUHSTPJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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